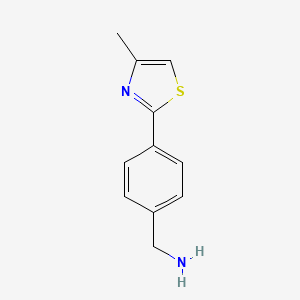

4-(4-Methyl-thiazol-2-yl)-benzylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(4-Methyl-thiazol-2-yl)-benzylamine is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methyl-thiazol-2-yl)-benzylamine typically involves the reaction of 4-methylthiazole with benzylamine under specific conditions. One common method includes the use of a base such as sodium hydroxide in ethanol, followed by heating . The reaction conditions must be carefully controlled to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and improved efficiency. The use of automated systems and advanced purification techniques can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methyl-thiazol-2-yl)-benzylamine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

4-(4-Methyl-thiazol-2-yl)-benzylamine has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial and antifungal properties.

Medicine: Investigated for its potential anticancer and antiviral activities.

Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(4-Methyl-thiazol-2-yl)-benzylamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the synthesis of essential biomolecules. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

4-(4-Bromophenyl)thiazol-2-yl derivatives: Known for their antimicrobial and antiproliferative activities.

Thiazole-based anticancer agents: Studied for their potential to inhibit cancer cell growth.

Uniqueness

4-(4-Methyl-thiazol-2-yl)-benzylamine is unique due to its specific structure, which imparts distinct chemical and biological properties. Its methyl group on the thiazole ring can influence its reactivity and interaction with biological targets, making it a valuable compound for various research applications.

Biological Activity

4-(4-Methyl-thiazol-2-yl)-benzylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound this compound features a thiazole moiety, which is known for its role in various pharmacological activities. The structural formula can be represented as follows:

- Molecular Formula : C10H12N2S

- Molecular Weight : 196.28 g/mol

Mechanisms of Biological Activity

The biological activity of this compound is attributed to its ability to interact with various biological targets, influencing multiple signaling pathways. Key mechanisms include:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in neurodegenerative diseases such as Alzheimer's.

- Anticonvulsant Properties : Research indicates that thiazole derivatives exhibit anticonvulsant activity, suggesting that this compound may also have similar effects.

- Antitumor Activity : Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound. The following table summarizes key findings:

| Study | Biological Activity | IC50 Value (µM) | Reference |

|---|---|---|---|

| AChE Inhibition | Moderate inhibition | 5.0 | |

| Anticonvulsant Activity | Effective in PTZ model | <20 | |

| Cytotoxicity (HeLa Cells) | Significant cytotoxicity | 15.6 |

Case Studies

- Acetylcholinesterase Inhibition : In a study investigating the inhibitory effects on AChE, this compound displayed promising results with an IC50 value of 5 µM, indicating its potential as a therapeutic agent for enhancing cholinergic transmission in Alzheimer's disease .

- Anticonvulsant Activity : The compound was tested in a pentylenetetrazole (PTZ) model where it demonstrated effective anticonvulsant properties, significantly reducing seizure duration and frequency at doses lower than traditional medications .

- Cytotoxic Effects on Cancer Cells : In vitro tests on HeLa cells revealed that the compound exhibited significant cytotoxicity with an IC50 value of 15.6 µM, suggesting potential applications in cancer therapy .

Discussion

The biological activity of this compound underscores its potential as a multi-functional therapeutic agent. Its efficacy as an AChE inhibitor suggests applications in neuropharmacology, while its anticonvulsant and cytotoxic properties open avenues for further exploration in epilepsy and oncology.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(4-Methyl-thiazol-2-yl)-benzylamine, and how can purity be ensured?

A two-step approach is recommended:

- Step 1: Synthesize 2-amino-4-methylthiazole via Hantzsch thiazole synthesis, combining thioamide derivatives with α-haloketones.

- Step 2: React 2-amino-4-methylthiazole with 4-formylbenzylamine under acidic reflux (e.g., glacial acetic acid in ethanol) to form a Schiff base intermediate. Reduce the imine using NaBH4 or catalytic hydrogenation to yield the primary amine . Purity Control: Recrystallize the final product from ethanol and validate purity via HPLC (>95%) and NMR (e.g., absence of aldehyde peaks at ~9-10 ppm) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR: Confirm the benzylamine NH2 group (δ ~1.5-2.5 ppm for -CH2NH2) and thiazole ring protons (δ ~6.5-7.5 ppm for aromatic signals).

- IR Spectroscopy: Identify amine N-H stretches (~3300 cm⁻¹) and thiazole C-S/C=N vibrations (~650-750 cm⁻¹).

- Mass Spectrometry: Validate molecular weight (e.g., [M+H]+ at m/z 219.26 for C11H13N2S) .

Q. How can researchers design initial biological activity assays for this compound?

- Antimicrobial Screening: Use broth microdilution assays (e.g., MIC against S. aureus and E. coli) with positive controls (e.g., ciprofloxacin).

- Cytotoxicity: Test against mammalian cell lines (e.g., HEK293) via MTT assays to establish selectivity indices .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

- Source Analysis: Compare synthesis methods (e.g., imine reduction vs. direct coupling) to identify impurities (e.g., unreacted Schiff base) via LC-MS .

- Assay Variability: Standardize protocols (e.g., inoculum size in antimicrobial tests) and validate with internal replicates .

Q. How can computational methods predict structure-activity relationships (SAR) for thiazole derivatives?

- Molecular Docking: Model interactions with target proteins (e.g., bacterial dihydrofolate reductase) using AutoDock Vina. Prioritize substituents at the thiazole 4-position (methyl group) for hydrophobic binding .

- QSAR Modeling: Train models with descriptors like logP and polar surface area (PSA) to predict antimicrobial IC50 values .

Q. What are the challenges in identifying metabolites of this compound?

- Analytical Workflow: Use LC-HRMS (e.g., Q-TOF) with fragmentation to detect phase I metabolites (e.g., hydroxylation at the benzyl position) and phase II conjugates (e.g., glucuronides).

- Isotopic Labeling: Synthesize deuterated analogs to track metabolic pathways in vitro (e.g., liver microsomes) .

Q. How do reaction conditions affect intermediate stability during synthesis?

- Acid Sensitivity: The Schiff base intermediate degrades under prolonged acidic reflux (>8 hours). Monitor reaction progress via TLC (eluent: ethyl acetate/hexane, 1:1) and quench with NaHCO3 to stabilize .

- Light Sensitivity: Store intermediates in amber vials under N2 to prevent oxidation of the thiazole ring .

Q. Methodological Notes

Properties

IUPAC Name |

[4-(4-methyl-1,3-thiazol-2-yl)phenyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-8-7-14-11(13-8)10-4-2-9(6-12)3-5-10/h2-5,7H,6,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQNURMQVBNZKLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C2=CC=C(C=C2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.